Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves esterification to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group and the pyrazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3,5-difluorophenyl)acetate
- Methyl 2-(2,4-difluorophenyl)acetate
- Methyl 2-(2,5-difluorophenyl)acetate
Uniqueness
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both the difluorophenyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research .
Biological Activity
Methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the compound's synthesis, biological evaluations, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14F2N2O3. Its structure features a pyrazole ring substituted with a difluorophenyl group and an ester functional group, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Weight | 296.27 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | Not available |
Anticancer Potential
Research has indicated that pyrazole derivatives exhibit various biological activities, including anticancer effects. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds related to pyrazole structures have demonstrated significant antiproliferative activity. For instance, compounds similar to this compound showed IC50 values ranging from 5.42 µM to 30.25 µM against various cancer types .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Studies have shown that certain pyrazole derivatives can enhance caspase activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM .
- Microtubule Destabilization : Some studies have reported that related compounds can inhibit microtubule assembly, which is critical for cancer cell division and proliferation. The ability to act as microtubule-destabilizing agents suggests a potential mechanism for their anticancer activity .
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Concentration (µM) |
---|---|---|
Cytotoxicity | Induces apoptosis | 1.0 - 10.0 |
Microtubule Assembly | Inhibition | 20.0 |
Antiproliferative | Significant activity | Varies (5.42 - 30.25) |
Properties
Molecular Formula |
C13H12F2N2O3 |
---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
methyl 2-[2-(2,4-difluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H12F2N2O3/c1-7-9(6-12(18)20-2)13(19)17(16-7)11-4-3-8(14)5-10(11)15/h3-5,16H,6H2,1-2H3 |
InChI Key |
PSMIXAJUNHSQAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)F)F)CC(=O)OC |
Origin of Product |
United States |
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